molecular formula C4H11ClN2O2 B7827380 N'-Hydroxy-3-methoxypropanimidamide hydrochloride

N'-Hydroxy-3-methoxypropanimidamide hydrochloride

Cat. No.: B7827380
M. Wt: 154.59 g/mol
InChI Key: ISYKRLJJVGFULP-UHFFFAOYSA-N
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Description

N’-Hydroxy-3-methoxypropanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2. It is known for its unique structure, which includes a hydroxy group, a methoxy group, and an imidamide group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-methoxypropanimidamide hydrochloride typically involves the reaction of 3-methoxypropionitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of N’-Hydroxy-3-methoxypropanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-methoxypropanimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N’-Hydroxy-3-methoxypropanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-methoxypropanimidamide hydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropanimidamide: Similar structure but lacks the hydroxy group.

    N-Hydroxypropanimidamide: Similar structure but lacks the methoxy group.

    Hydroxypropanimidamide: Lacks both the methoxy and hydroxy groups.

Uniqueness

N’-Hydroxy-3-methoxypropanimidamide hydrochloride is unique due to the presence of both hydroxy and methoxy groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-hydroxy-3-methoxypropanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-8-3-2-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYKRLJJVGFULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC/C(=N\O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657999
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67015-15-0, 77072-12-9
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1E)-N'-Hydroxy-3-methoxypropanimidamide hydrochloride
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